2-CHLORO-N-(4-CHLOROPHENYL)-5-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]BENZAMIDE
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Overview
Description
2-CHLORO-N-(4-CHLOROPHENYL)-5-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes chlorinated phenyl groups, a cyano group, and a benzodioxole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(4-CHLOROPHENYL)-5-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Chlorination: Introduction of chlorine atoms into the aromatic ring.
Sulfonation: Addition of sulfonyl groups to the aromatic ring.
Coupling Reactions: Formation of the final compound through coupling of intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(4-CHLOROPHENYL)-5-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-CHLORO-N-(4-CHLOROPHENYL)-5-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(4-CHLOROPHENYL)-5-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N-(2-CHLOROPHENYL)-4-NITROBENZAMIDE: A structurally related compound with different functional groups.
2-CHLORO-N-(4-CHLOROPHENYL)-5-NITROBENZAMIDE: Another similar compound with a nitro group instead of a cyano group.
Uniqueness
2-CHLORO-N-(4-CHLOROPHENYL)-5-[(6-CYANO-2H-13-BENZODIOXOL-5-YL)SULFAMOYL]BENZAMIDE is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O5S/c22-13-1-3-14(4-2-13)25-21(27)16-8-15(5-6-17(16)23)32(28,29)26-18-9-20-19(30-11-31-20)7-12(18)10-24/h1-9,26H,11H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQLTHJGCVWUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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